Megalomicin C2
Description
Historical Context of Macrolide Antibiotic Discovery
The journey of macrolide antibiotics began in the 1950s with the isolation of erythromycin (B1671065) from the soil bacterium Streptomyces erythraeus in 1952. nih.govbritannica.comslideshare.netresearchgate.net Erythromycin quickly became a crucial therapeutic agent, particularly as an alternative for patients with penicillin allergies or penicillin-resistant infections. researchgate.netwikipedia.orgnih.gov Following this initial discovery, numerous derivatives were synthesized, leading to second-generation macrolides such as azithromycin (B1666446) and clarithromycin (B1669154), which offered improved bioavailability, acid stability, and pharmacokinetic profiles. nih.govwikipedia.orgnih.gov The continued development of macrolides has been driven by the need to combat increasing antibiotic resistance and to address various infectious diseases. nih.govresearchgate.net
Overview of the Macrolide Class of Natural Products
Macrolides are a diverse group of natural products defined by their unique structural features and biosynthetic pathways. wikipedia.orgnih.gov
The defining characteristic of macrolides is the presence of a large macrocyclic lactone ring. nih.govslideshare.netwikipedia.orgnih.govmsdvetmanual.com These rings typically range in size, commonly featuring 12, 14, 15, or 16 members. nih.govnih.govmsdvetmanual.com Attached to this lactone ring are one or more deoxy sugars, frequently including cladinose (B132029) and desosamine (B1220255), connected via glycosidic bonds. nih.govwikipedia.orgnih.gov The specific arrangement and substitution patterns on the lactone ring and attached sugars contribute to the varied properties and activities observed across different macrolide compounds. msdvetmanual.com
Macrolides belong to the polyketide class of natural products, which are biosynthesized through complex enzymatic machinery known as polyketide synthase (PKS) systems. wikipedia.orgnih.govrsc.orgresearchgate.net These multi-functional enzyme complexes assemble the core macrocyclic ring from acyl-CoA precursors, such as propionyl-CoA and methylmalonyl-CoA, in a process analogous to fatty acid synthesis. syr.edunih.govnih.gov The modular nature of Type I PKS systems allows for the precise sequential addition and modification of building blocks, leading to the structural diversity seen in macrolides. researchgate.netnih.govpnas.org The biosynthesis of megalomicins, for instance, resembles that of erythromycin C. rsc.org
Structural Characteristics of Macrocyclic Lactone Rings
Identification and Isolation of the Megalomicin (B10785579) Complex
The megalomicin complex represents an important group of macrolide antibiotics.
The megalomicin complex was first identified and isolated in 1969 from fermentation broths of Micromonospora megalomicea, a previously undescribed species of Micromonospora. rsc.organnualreviews.orgscispace.commdpi.com Micromonospora species are known producers of various antibiotics, and the discovery of megalomicins further highlighted the genus's significance as a source of novel therapeutic agents. rsc.organnualreviews.orgscispace.com The specific strains producing the megalomicin complex were designated NRRL 3274 and NRRL 3275. annualreviews.org
The megalomicin complex is comprised of four primary components: Megalomicin A, Megalomicin B, Megalomicin C1, and Megalomicin C2. rsc.organnualreviews.orgrsc.orgnii.ac.jpnih.gov These compounds are structurally related, with Megalomicins B, C1, and C2 being derivatives of Megalomicin A, typically differing by acylation in the 3-glycosyl system. rsc.org Megalomicins are characterized by their reported antiparasitic, antibacterial, and antiviral properties. scispace.comnii.ac.jp
Original Discovery from Micromonospora megalomicea
Distinctive Structural Features of this compound within the Complex
This compound is a complex macrolide with a molecular formula of C49H86N2O17 and a molecular weight of approximately 975.2 g/mol (exact mass 974.592654 Da) nih.govlipidmaps.orguni.lugenome.jpebi.ac.uk. Like other members of the megalomicin family, its core structure features a 14-membered macrolactone ring. This macrocyclic core is adorned with three deoxy sugar residues: L-mycarose, D-desosamine, and L-megosamine nih.gov.
Megalomicins A, B, C1, and C2 are structurally related, differing primarily in the acylation patterns on their 3-glycosyl systems rsc.org. Specifically, this compound is characterized by the presence of a propionyl group (COCH2CH3) at the R1 position and an acetyl group (COCH3) at the R2 position asm.orgresearchgate.net. These acyl groups are typically found attached to the 3''' or 4''' hydroxyls of the L-mycarose moiety nih.gov.
Comparison with Megalomicin A and Erythromycins
The megalomicin family, including this compound, shares structural similarities with erythromycins but possesses key distinctions that contribute to their unique biological profiles. The fundamental difference lies in the substitution at position 11 of the erythronolide ring: megalomicins feature a D-rhodosamine (also referred to as L-megosamine) substitution, whereas erythromycins have a hydroxyl group at this position asm.orgresearchgate.net.
Erythromycin A, a prominent erythromycin, is a 14-membered macrolide containing desosamine and cladinose sugar moieties nih.gov. In contrast, Megalomicin A lacks the acyl groups found in other megalomicins, with R1 and R2 both being hydrogen atoms (H) asm.orgresearchgate.net. This compound, being acylated with propionyl and acetyl groups, is structurally more complex than Megalomicin A asm.orgresearchgate.net.
A significant functional divergence stems from these structural differences. Erythromycin typically does not exhibit antiparasitic or antiviral activities nih.govasm.orgnih.govasm.org. This contrasts sharply with the megalomicins, whose distinct L-megosamine moiety is believed to confer these additional biological activities nih.govasm.orgnih.govasm.org. The molecular masses also reflect these structural variations, with megalomicins ranging from 876 Da for Megalomicin A to 974 Da for this compound asm.orgresearchgate.net.
Table 1: Comparative Structural Features of Key Macrolides
| Compound Name | Molecular Formula | Molecular Weight (Da) | Key Structural Differences (relative to core macrolactone) | PubChem CID |
| This compound | C49H86N2O17 | 975.21 | Propionyl (R1) and Acetyl (R2) groups on mycarose (B1676882); L-megosamine at C-11 | 443563 |
| Megalomicin A | C44H80N2O15 | 877.1 | No acyl groups (R1=R2=H) on mycarose; L-megosamine at C-11 | 31864 |
| Erythromycin A | C37H67NO13 | 733.93 | Hydroxyl at C-11; Desosamine and Cladinose sugars | 12560 |
Role of L-Megosamine Moiety in Megalomicins
The L-megosamine moiety is a unique deoxyamino sugar that plays a pivotal role in defining the biological spectrum of megalomicins nih.govnih.govresearchgate.netacs.org. This sugar is specifically attached to the C-6 hydroxyl group of the macrolactone ring, a key point of divergence from the erythromycin structure nih.govnih.govresearchgate.netacs.org.
The presence of L-megosamine is strongly correlated with the expanded biological activities of megalomicins, particularly their observed antiviral and antiparasitic properties, which are absent in erythromycin nih.govasm.orgnih.govasm.org. Research has focused on elucidating the complex biosynthetic pathway of L-megosamine, recognizing its transfer to the macrolide acceptor as a critical step in the synthesis of the active megalomicin compounds nih.govnih.gov.
Academic Significance and Research Trajectory of this compound Studies
Initially, megalomicins, including this compound, were primarily recognized for their antibacterial activity, which involves the inhibition of protein synthesis through mechanisms similar to those of erythromycins nih.gov. However, the academic and research interest in megalomicins significantly broadened following the discovery and reporting of their distinct antiviral and antiparasitic activities nih.govnih.gov.
The research trajectory has since focused on understanding the molecular basis of these unique properties. A significant area of study has been the detailed elucidation of the L-megosamine biosynthetic pathway and its precise role in conferring the differential biological activities observed in megalomicins compared to other macrolides like erythromycin nih.govnih.govasm.orgnih.gov.
Advancements in genetic engineering have enabled the heterologous expression of megalomicin gene clusters in alternative host organisms such as Escherichia coli and Saccharopolyspora erythraea nih.govnih.govresearchgate.netasm.orgnih.govresearchgate.netasm.orgasm.org. This capability is crucial for further research, allowing for the manipulation of biosynthetic pathways to generate novel megalomicin derivatives and explore their potential as new therapeutic agents evitachem.comresearchgate.netacs.org.
Furthermore, studies have revealed that megalomicins interfere with cellular processes beyond ribosomal inhibition. They have been shown to inhibit vesicular transport between the medial- and trans-Golgi apparatus, leading to the undersialylation of cellular proteins asm.orgresearchgate.net. This effect on Golgi function, along with the inhibition of ATP-dependent acidification of lysosomes, is hypothesized to contribute to their antiparasitic efficacy asm.orgresearchgate.net. The ongoing research into this compound and its congeners holds promise for developing new antibiotics to combat resistant bacterial strains and for advancing treatments against various parasitic infections evitachem.com.
Structure
2D Structure
Properties
Molecular Formula |
C49H86N2O17 |
|---|---|
Molecular Weight |
975.2 g/mol |
IUPAC Name |
[(2S,3S,4R,6R)-4-acetyloxy-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-2,4-dimethyloxan-3-yl] propanoate |
InChI |
InChI=1S/C49H86N2O17/c1-18-34-49(13,59)42(57)26(5)38(54)24(3)22-47(11,68-36-21-33(51(16)17)39(55)29(8)61-36)43(66-46-40(56)32(50(14)15)20-25(4)60-46)27(6)41(28(7)45(58)63-34)65-37-23-48(12,67-31(10)52)44(30(9)62-37)64-35(53)19-2/h24-30,32-34,36-37,39-44,46,55-57,59H,18-23H2,1-17H3/t24-,25-,26+,27+,28-,29+,30+,32+,33-,34-,36+,37+,39+,40-,41+,42-,43-,44+,46+,47-,48-,49-/m1/s1 |
InChI Key |
UAXBWJGWBJFVPK-ADJRBOKUSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)CC)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)OC(=O)CC)(C)OC(=O)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)CC)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
Origin of Product |
United States |
Biosynthesis and Pathway Engineering of Megalomicin C2
Strategies for Engineering Novel Megalomicin (B10785579) C2 Analogues
The engineering of novel megalomicin C2 analogues leverages the biosynthetic machinery of producing microorganisms to introduce structural variations that are difficult to achieve via conventional chemical derivatization or total synthesis methods. Megalomicin biosynthesis involves a modular polyketide synthase (PKS) responsible for forming the macrocyclic core, and a dedicated pathway for the biosynthesis of the unique deoxyamino sugar, megosamine. metabolomicsworkbench.orgsci-toys.com Genetic manipulation of these biosynthetic pathways allows for predictable structural changes, offering an attractive route for diversifying the megalomicin scaffold. metabolomicsworkbench.org
Directed Biosynthesis Approaches
Directed biosynthesis is a strategy that involves feeding unnatural or modified precursors to a microorganism, or engineering the biosynthetic pathway within a host organism, to produce novel compounds. A significant demonstration of this approach for megalomicin was the successful conversion of erythromycin (B1671065) to megalomicin in Saccharopolyspora erythraea. This was achieved by expressing a 12 kb gene fragment from Micromonospora megalomicea that harbors the putative megosamine pathway in S. erythraea, a well-understood industrial strain for macrolide production. metabolomicsworkbench.orgsci-toys.com This capability is particularly valuable given the extensive knowledge surrounding the genetic engineering of the erythromycin PKS. metabolomicsworkbench.org
Furthermore, heterologous expression of the megalomicin PKS in Streptomyces lividans resulted in the production of 6-deoxyerythronolide B, the same macrolactone intermediate found in erythromycin biosynthesis. metabolomicsworkbench.org Crucially, studies have shown that the megosaminyltransferase pair, MegDI and MegDVI, involved in the final glycosylation steps of megalomicin biosynthesis, exhibits a relaxed substrate specificity. This enzyme pair, when expressed in Escherichia coli, can catalyze the transfer of L-megosamine to various macrolide substrates, including erythromycin C (EryC) and erythromycin D (EryD). uni.lunih.gov This substrate promiscuity has been exploited to generate novel megalomicin analogues, such as 12-deoxy-megalomicin A (12dMegA), through bioconversion experiments. uni.lunih.gov This highlights the potential of directed biosynthesis to create diverse megosamine-containing macrolide derivatives by providing different macrolide precursors to engineered strains. nih.gov
Glycodiversification through Enzyme Engineering
Glycodiversification, the strategic modification of the sugar moieties attached to natural products, is a potent avenue for generating novel analogues with altered biological activities. Glycosyltransferases (GTs) are the pivotal enzymes in this process, catalyzing the formation of glycosidic bonds by transferring sugar residues from activated sugar donors to acceptor molecules. pharmgkb.orguni.lu The glycosylation pattern of macrolides, including megalomicins, is known to significantly influence their therapeutic properties. For instance, the presence of the deoxyamino sugar at C-6 in megalomicin is believed to contribute to its antiparasitic activity, which is absent in erythromycin. sci-toys.com
Enzyme engineering, encompassing both rational design and directed evolution, provides powerful means to manipulate the activity and substrate specificity of GTs. pharmgkb.orguni.lu A deeper understanding of GT mechanisms and structural information paves the way for precise, site-specific mutations or domain exchanges between related GTs to construct chimeric enzymes. pharmgkb.org The elucidation of the TDP-L-megosamine biosynthesis pathway and the enzymatic steps required for its transfer to the macrolide acceptor is fundamental for developing novel megalomicin analogues with tailored glycosylation patterns. uni.luh-its.org The demonstrated substrate tolerance of the MegDI/MegDVI glycosyltransferase pair underscores its importance as a target for enzyme engineering efforts aimed at expanding the chemical diversity of megalomicin derivatives. uni.lu By engineering these enzymes, researchers can introduce new sugars or modify existing sugar attachments, thereby creating a library of novel glycoforms with potentially enhanced or new biological activities. h-its.orgchemspider.com
Molecular and Cellular Mechanisms of Action of Megalomicin C2
Effects on Eukaryotic Cellular Processes (Non-Clinical Focus)
Inhibition of Vesicular Transport between Medial- and trans-Golgi
Undersialylation of Cellular Proteins
Megalomicin (B10785579) has been shown to inhibit vesicular transport between the medial- and trans-Golgi compartments within mammalian cells. acs.orgdrugtargetreview.compelagobio.com This inhibition leads to a significant impairment in glycoprotein (B1211001) processing, resulting in the undersialylation of cellular proteins. acs.orgdrugtargetreview.compelagobio.com Consequently, cells treated with megalomicin exhibit reduced levels of sialylation on their cell surface. pelagobio.com It is important to note that this effect on sialylation is not due to direct inhibition of galactosyl- or sialyltransferase activities, as measured in vitro. pelagobio.com Instead, the primary mechanism involves the disruption of intra-Golgi transport, which subsequently affects the proper maturation and sialylation of glycoproteins. pelagobio.com
Disruption of Lysosomal Functions
Beyond its impact on the Golgi apparatus, megalomicin also profoundly affects lysosomal functions. Studies have demonstrated that the addition of megalomicin to cultured cells causes a rapid swelling of lysosomes. researchgate.net This morphological change is accompanied by an inhibition of the degradation of newly synthesized proteins, such as the T cell antigen receptor CD36 subunit. researchgate.net Furthermore, megalomicin prevents the degradation of fluid phase markers, and it inhibits the delivery of membrane-bound epidermal growth factor receptor to lysosomes. researchgate.net A key finding regarding lysosomal disruption is that megalomicin strongly inhibits the ATP-dependent acidification of lysosomes in vitro, suggesting this as a potential mechanism for its observed effects in vivo. researchgate.net
Interference with Glycosylation of Viral Proteins
Megalomicin, including related congeners like Megalomicin C, has been observed to cause anomalous glycosylation of viral proteins. pelagobio.comdrugtargetreview.comnih.gov This interference plays a crucial role in its antiviral activity against various enveloped viruses, including herpes simplex virus type 1 (HSV-1), Semliki Forest virus, vesicular stomatitis virus, and human immunodeficiency virus type 1 (HIV-1). drugtargetreview.com
For instance, in the presence of megalomicin, HSV-1 multiplication is efficiently prevented without cytotoxic or antiproliferative effects on host cells. nih.gov While viral DNA and protein synthesis proceed normally, the incorporation of mannose and galactosamine into viral proteins is blocked. nih.gov This leads to the detection of precursor HSV-1 glycoproteins, but not their mature forms, resulting in the formation of non-infectious viral particles. nih.gov Similarly, in HIV-1 replication, megalomicin inhibits the processing of the gp160 protein into its functional gp120 and gp41 subunits, ultimately leading to the production of non-infectious virions. drugtargetreview.com
Target Identification Methodologies (Conceptual)
Identifying the specific molecular targets of bioactive compounds like Megalomicin C2 is crucial for understanding their mechanisms of action and for rational drug design. Given the complexity and cost of traditional experimental methods, various conceptual methodologies have emerged, often leveraging advanced technologies and computational approaches. nih.govmdpi.comresearchgate.netbenthamdirect.comresearchgate.net
Proteome-Wide Profiling Techniques
Proteome-wide profiling techniques are designed to systematically identify drug-target interactions across the entire cellular proteome in an unbiased manner. acs.orgpelagobio.comresearchgate.netnih.gov These methods are particularly valuable for de-convoluting the targets of compounds identified through phenotypic screens. pelagobio.com
Key techniques in this category include:
Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP): These methods are based on the principle that when a small molecule binds to a protein, it often increases the protein's thermal stability, making it less susceptible to heat-induced denaturation. pelagobio.comresearchgate.netacs.orgdrughunter.com By monitoring the melting profile of thousands of proteins across a temperature gradient using quantitative mass spectrometry, changes in thermal stability can indicate direct drug-target engagement. pelagobio.comresearchgate.netacs.org TPP can be performed in vitro, in situ, or in vivo, providing physiologically relevant insights. researchgate.net
Drug Affinity Responsive Target Stability (DARTS): This technique assesses whether a compound's binding to a protein protects it from degradation by proteases. drughunter.comnih.gov An increase in protein stability after compound treatment, detectable by techniques like mass spectrometry or Western blotting, suggests a direct interaction. nih.gov
Proteome Integral Solubility Alteration (PISA): PISA, including its variant solvent-PISA, monitors changes in protein solubility profiles in response to ligands or chemical stimuli (e.g., organic solvents). acs.orgnih.gov Ligand binding can influence a protein's susceptibility to denaturation and precipitation, providing a means to identify interacting partners. acs.orgnih.gov
These label-free and physiologically relevant approaches enable comprehensive assessment of drug-target binding, off-target identification, and elucidation of molecular mechanisms of action. acs.orgpelagobio.com
Mass Spectrometry-Based Approaches for Target Identification
Mass spectrometry (MS) is an indispensable tool in modern drug discovery, enabling high-throughput and sensitive analysis for drug target identification. drugtargetreview.comdrugtargetreview.com It is central to many proteome-wide profiling techniques and other affinity-based methods. pelagobio.comresearchgate.netnih.govacs.orgdrughunter.commdpi.com
Common MS-based approaches include:
Chemical Proteomics: This involves using chemical probes, often modified versions of the small molecule of interest, to enrich molecular targets from cell or tissue lysates. drugtargetreview.comdrughunter.comnih.govmdpi.com The probe is typically immobilized on a solid support (e.g., beads), and proteins that bind to the probe are retained, washed, and then identified by MS. drugtargetreview.comdrughunter.commdpi.com This method can identify both intended targets and unintended off-targets. drugtargetreview.com
Affinity-based Pull-down Methods: In these approaches, a small molecule is often tagged (e.g., with biotin) and incubated with cell lysates or living cells. nih.govmdpi.com The tagged compound and its binding partners are then purified using the affinity tag (e.g., streptavidin beads), and the bound proteins are identified using SDS-PAGE and mass spectrometry. nih.govmdpi.com
Quantitative Proteomics: MS-based quantitative proteomics, utilizing techniques like isobaric tandem mass tags (TMT) or label-free quantification (spectral counting, intensity-based quantification), allows for the precise measurement of protein abundance changes. acs.orgmdpi.com This quantification is critical in methods like TPP, where changes in protein solubility or thermal stability upon drug binding are measured across the proteome. pelagobio.comresearchgate.netacs.org
These MS-driven strategies provide powerful and specific tools for studying small molecule-protein interactions, offering insights into drug mechanisms and potential toxicities. drugtargetreview.comdrugtargetreview.comnih.govmdpi.com
Computational Modeling for Target Prediction
Computational modeling plays an increasingly vital role in predicting drug-target interactions (DTIs), offering a cost-effective and time-efficient alternative or complement to experimental methods. nih.govmdpi.comresearchgate.netbenthamdirect.comresearchgate.net These approaches leverage vast amounts of biological and chemical data to infer potential interactions. mdpi.comresearchgate.net
Key computational methodologies include:
Ligand-Based Approaches: These methods operate on the assumption that chemically similar drugs tend to bind to similar targets. mdpi.com They predict DTIs by assessing the similarity between a new compound and known ligands for specific proteins. mdpi.com
Docking Approaches: When the three-dimensional (3D) structures of proteins are known, docking simulations can be used to predict how a drug molecule might bind to a protein. nih.govmdpi.com These methods dynamically simulate the binding process to identify favorable interactions. nih.gov However, their applicability is limited to proteins with available 3D structural information. nih.govmdpi.com
Network-Based Algorithms and Machine Learning-Based Methods: These advanced computational techniques integrate diverse heterogeneous biological data (e.g., known drug-protein interactions, protein-protein interaction networks, drug-drug similarities) to predict novel DTIs. mdpi.comresearchgate.netbenthamdirect.comresearchgate.net Machine learning models, including supervised and semi-supervised learning, matrix factorization, and deep learning, are employed to classify potential interactions or infer missing links in DTI networks. mdpi.comresearchgate.netbenthamdirect.com
Biological Activities and Spectrum of Megalomicin C2 in Vitro and Research Models
Antibacterial Activity Profile (In Vitro)
The megalomicin (B10785579) complex, including Megalomicin C2, demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. Like other macrolides, its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. asm.org
This compound is part of a complex primarily active against Gram-positive bacteria. semanticscholar.orgamazonaws.comannualreviews.orgresearchgate.net Research indicates its effectiveness against a range of clinically relevant Gram-positive pathogens. For instance, the megalomicin complex has shown activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. semanticscholar.orgamazonaws.comasm.org It also exhibits activity against Streptococcus pyogenes and Mycoplasma species. amazonaws.comannualreviews.orgnih.gov
Megalomicin shares structural and pharmacological similarities with erythromycin (B1671065), another well-known macrolide antibiotic. asm.orgasm.orgconicet.gov.ar Historically, megalomicin A, a related component of the megalomicin complex, has shown activity equal to or slightly less than that of erythromycin in both in vitro and in vivo studies. annualreviews.orgresearchgate.net However, a key distinction lies in the presence of the L-megosamine sugar moiety in megalomicins, which is hypothesized to confer additional biological activities, such as antiviral and antiparasitic properties, not typically observed with erythromycin. asm.orgasm.orgconicet.gov.arresearchgate.net Some studies suggest that the addition of megosamine to erythromycin A and azithromycin (B1666446) scaffolds can, in certain contexts, reduce their antibacterial potency against tested strains. asm.org
Activity Against Gram-Positive Bacteria
Antiviral Activity (In Vitro/Cellular Models)
Megalomicins, including C2, have been reported to possess antiviral activities. asm.orgasm.orgresearchgate.net These effects are linked to their ability to interfere with protein trafficking, leading to anomalous protein glycosylation, which in turn affects the maturation of enveloped viruses. asm.orgnih.gov
The megalomicin complex has demonstrated inhibitory effects against enveloped viruses, including swine fever virus and Herpes Simplex Virus Type 1 (HSV-1). asm.orgsemanticscholar.org This antiviral action is mediated by interference with the maturation process of these viruses, which relies on proper protein glycosylation. asm.orgnih.gov
Megalomicin (MGM) has been shown to inhibit the replication of Human Immunodeficiency Virus Type 1 (HIV-1). asm.orgnih.gov A significant aspect of its anti-HIV-1 mechanism involves interfering with the processing of the viral envelope protein precursor, gp160. nih.gov This interference prevents the proper maturation of gp160 into its functional forms (gp120 and gp41), leading to its rapid degradation and the subsequent generation of non-infectious virions. asm.orgnih.govmedchemexpress.cn
In in vitro experiments using Jurkat and MT2 cell lines, Megalomicin inhibited the production of p24 antigen, the formation of syncytia, and the induction of apoptosis at concentrations below 5 µM. nih.gov Furthermore, Megalomicin also inhibited the replication of primary HIV-1 isolates in blood lymphoblasts and, importantly, prevented the depletion of CD4+ T cells in cultures from seropositive patients at a concentration of 1 µM. nih.gov
Table 1: Anti-HIV-1 Activity of Megalomicin (MGM) in In Vitro Cellular Models
| Parameter Inhibited | Cell Line/Model | Concentration | Effect | Source |
| p24 antigen production | Jurkat and MT2 cell lines | < 5 µM | Inhibition | nih.gov |
| Syncytia formation | Jurkat and MT2 cell lines | < 5 µM | Inhibition | nih.gov |
| Apoptosis induction | Jurkat and MT2 cell lines | < 5 µM | Inhibition | nih.gov |
| HIV-1 replication | Primary HIV-1 isolates in blood lymphoblasts | 1 µM | Inhibition | nih.gov |
| CD4+ T cell depletion | Cultures from seropositive patients | 1 µM | Inhibition | nih.gov |
| gp160 processing | - | - | Interference leading to rapid degradation and non-infectious virions | nih.gov |
Inhibition of Swine Fever Virus and Herpes Simplex Virus Type 1 (HSV-1)
Antiparasitic Activity (In Vitro/Research Models)
Megalomicins, including this compound, demonstrate notable antiparasitic activities. asm.orgasm.orgconicet.gov.arresearchgate.netnih.gov The presence of the L-megosamine sugar residue is considered a crucial factor contributing to these antiparasitic properties, distinguishing them from erythromycin which typically lacks such activity. asm.orgconicet.gov.arresearchgate.net
Studies have revealed Megalomicin's activity against various parasitic protozoa:
Trypanosoma cruzi: Megalomicin exhibits potent activity against the epimastigote stage of Trypanosoma cruzi, with a 50% inhibitory concentration (IC50) of 0.2 µg/ml. nih.gov It also completely prevented the intracellular replication of the amastigote form of T. cruzi in infected murine LLC/MK2 macrophages at a dose of 5 µg/ml. nih.gov
Trypanosoma brucei: Megalomicin was active against Trypanosoma brucei epimastigotes, with an IC50 of 2 µg/ml. nih.gov Furthermore, it showed efficacy in an in vivo model, providing complete protection to BALB/c mice from death caused by acute T. brucei infection and significantly reducing parasitemia. nih.gov
Leishmania spp.: Megalomicin has demonstrated activity against Leishmania donovani promastigotes (IC50 of 3 µg/ml) and Leishmania major promastigotes (IC50 of 8 µg/ml). nih.gov
Plasmodium falciparum: Megalomicin blocked the intracellular replication of the asexual stage of Plasmodium falciparum-infected erythrocytes at a concentration of 1 µg/ml. nih.gov Modified megalomicin compounds have also shown improved antimalarial activity against both standard and drug-resistant strains of Plasmodium falciparum. asm.orgconicet.gov.ar
Plasmodium berghei: Megalomicin derivatives exhibited improved efficacy against the liver stages of Plasmodium berghei, with an IC50 of 6.9 µM, a significant finding given that azithromycin had no effect at concentrations up to 40 µM in the same assay conditions. conicet.gov.ar
Table 2: Antiparasitic Activity of Megalomicin (MGM) in In Vitro/Research Models
| Parasite Species | Stage/Model | IC50 / Effective Concentration | Effect | Source |
| Trypanosoma cruzi | Epimastigote stage | 0.2 µg/ml | Potent inhibition | nih.gov |
| Trypanosoma cruzi | Intracellular amastigote form (in murine LLC/MK2 macrophages) | 5 µg/ml | Complete prevention of replication | nih.gov |
| Trypanosoma brucei | Epimastigotes | 2 µg/ml | Activity observed | nih.gov |
| Leishmania donovani | Promastigotes | 3 µg/ml | Activity observed | nih.gov |
| Leishmania major | Promastigotes | 8 µg/ml | Activity observed | nih.gov |
| Plasmodium falciparum | Intracellular asexual stage (infected erythrocytes) | 1 µg/ml | Blocked replication | nih.gov |
| Plasmodium berghei | Liver stages | 6.9 µM | Strong inhibition (for megosaminylated derivatives) | conicet.gov.ar |
Efficacy Against Trypanosoma cruzi Epimastigotes and Amastigotes
Megalomicin (MGM) demonstrates potent activity against Trypanosoma cruzi, the etiologic agent of Chagas' disease. nih.gov Research has shown that MGM is highly effective against the epimastigote stage of T. cruzi, with a 50% inhibitory concentration (IC50) of 0.2 µg/ml. nih.gov Furthermore, MGM also exhibits activity against the intracellular replicative amastigote form of T. cruzi, completely preventing its replication in infected murine LLC/MK2 macrophages at a concentration of 5 µg/ml. nih.gov
Activity Against Plasmodium falciparum
Megalomicin has been observed to block the intracellular replication of the asexual stage of Plasmodium falciparum-infected erythrocytes. nih.gov This activity was noted at a concentration of 1 µg/ml. nih.gov Studies have also indicated that macrolides can target two different functions in Plasmodium parasites, reflecting both the prokaryotic origin of the apicoplast and an uncharacterized eukaryotic response. researchgate.net
Impact on Trypanosoma brucei and Leishmania Species
Beyond T. cruzi and P. falciparum, megalomicin also shows activity against other kinetoplastid parasites. nih.govdndi.org It is active against Trypanosoma brucei epimastigotes, with an IC50 of 2 µg/ml. nih.gov For Leishmania species, megalomicin has demonstrated activity against Leishmania donovani and Leishmania major promastigotes, with IC50 values of 3 µg/ml and 8 µg/ml, respectively. nih.gov These findings suggest the potential of megalomicin as a candidate for treating various parasitic diseases. nih.gov
Table 1: In Vitro Antiparasitic Activity of Megalomicin
| Parasite Species | Life Stage | IC50 (µg/ml) | Notes | Source |
| Trypanosoma cruzi | Epimastigotes | 0.2 | nih.gov | |
| Trypanosoma cruzi | Amastigotes | 5 (complete inhibition) | In murine LLC/MK2 macrophages | nih.gov |
| Plasmodium falciparum | Asexual stage | 1 | Blocked intracellular replication in erythrocytes | nih.gov |
| Trypanosoma brucei | Epimastigotes | 2 | nih.gov | |
| Leishmania donovani | Promastigotes | 3 | nih.gov | |
| Leishmania major | Promastigotes | 8 | nih.gov |
Role of the L-Megosamine Moiety in Expanded Bioactivities
A significant structural difference between megalomicins and erythromycins is the presence of the L-megosamine sugar moiety at the C-6 position of the macrolactone ring in megalomicins. nih.govnih.gov Erythromycin, a related macrolide, does not possess the same antiparasitic and antiviral activities as megalomicins. nih.govnih.gov This suggests that the presence of the additional L-megosamine amino sugar in megalomicins could be directly associated with the expanded biological properties, including their antiparasitic and antiviral activities. nih.gov The biosynthesis of L-megosamine involves a specific pathway requiring several enzymatic steps. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for this compound Analogues (In Vitro)
SAR studies for macrolides like megalomicin often focus on modifications to the sugar moieties and acylation patterns, as these can significantly influence their biological activity.
Impact of Sugar Moiety Modifications
This compound, like other megalomicins, contains three deoxy sugar residues: L-mycarose, D-desosamine, and L-megosamine. nih.gov The unique L-megosamine sugar is particularly important for the expanded bioactivities of megalomicins compared to erythromycins. nih.gov Modifications or alterations to these sugar moieties can lead to changes in the compound's interaction with its biological targets. For instance, the exchange of the mycarose (B1676882) sugar moiety with a 3-keto group in erythromycin A derivatives leads to the class of ketolides, which were developed through rational drug design. nih.gov While specific detailed SAR studies on this compound sugar modifications are less extensively detailed in the provided context, the general principle for macrolides is that appended carbohydrates are crucial for biological activity and are often targets for glycodiversification efforts to generate new analogues with altered properties. researchgate.netnih.gov
Influence of Acylation Patterns (e.g., 3''' and 4''' hydroxyls of mycarose)
Table 2: Key Structural Differences in Megalomicin Congeners
| Megalomicin Congener | Acylation Pattern on Mycarose Moiety (3''' and 4''' Hydroxyls) | Source |
| This compound | (Specific details not provided in search results, but implied to be distinct from A, B, C1) | nih.gov |
| Megalomicin A, B, C1 | Differ in specific acetyl or propionyl groups | nih.gov |
Analytical and Spectroscopic Characterization of Megalomicin C2 and Its Biosynthetic Intermediates
Advanced Spectroscopic Techniques for Structural Elucidation
The structural elucidation of complex natural products like Megalomicin (B10785579) C2 necessitates the application of sophisticated spectroscopic techniques that can provide detailed information about atomic connectivity, spatial arrangements, and molecular formula.
NMR spectroscopy is an indispensable tool for determining the complete structure of organic molecules. For large and complex macrolides such as Megalomicin C2, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning all proton and carbon resonances and establishing their connectivity. michaelskinnider.commagritek.comsdsu.edu
The initial steps in NMR structural elucidation typically involve acquiring 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number of non-equivalent protons, their chemical environments, and their coupling relationships. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their hybridization states. For complex molecules, these 1D spectra often exhibit significant signal overlap, necessitating the use of 2D NMR techniques.
Common 2D NMR pulse sequences applied for structural elucidation include:
Correlation Spectroscopy (COSY): This homonuclear 2D experiment identifies protons that are J-coupled (typically through two or three bonds), revealing direct proton-proton connectivities within a spin system. sdsu.eduprinceton.edu
Heteronuclear Single Quantum Coherence (HSQC): This proton-detected heteronuclear 2D experiment correlates directly bonded protons and carbons (¹JCH correlations). It is highly sensitive and often used to assign proton and carbon resonances simultaneously, especially for CH, CH₂, and CH₃ groups. sdsu.eduprinceton.edu
Heteronuclear Multiple Bond Correlation (HMBC): This proton-detected heteronuclear 2D experiment reveals long-range correlations between protons and carbons separated by two to four (or sometimes five) bonds (²JCH, ³JCH, ⁴JCH correlations). HMBC is critical for establishing connectivity across quaternary carbons, oxygen, or nitrogen atoms, and for piecing together different spin systems within a large molecule. sdsu.eduprinceton.edu
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about through-space correlations (spatial proximity) between nuclei, regardless of whether they are directly bonded. This data is vital for determining the relative stereochemistry and conformation of complex molecules. princeton.edu
The analysis of complex natural products like this compound often benefits significantly from the use of high-field NMR spectrometers (e.g., 500 MHz or higher) equipped with cryogenic probes. High magnetic fields enhance spectral dispersion, reducing signal overlap and improving resolution, which is crucial for distinguishing numerous similar resonances in large molecules. bruker.comismrm.org Cryogenic probes, by cooling the detection coils to very low temperatures, drastically increase the signal-to-noise ratio (SNR), leading to higher sensitivity. bruker.comarxiv.org This increased sensitivity is particularly advantageous when dealing with limited sample quantities or low concentrations, common challenges in natural product isolation. The combination of high fields and cryogenic probes allows for the acquisition of high-quality 1D and 2D NMR data in shorter experimental times, facilitating the thorough structural elucidation of compounds like this compound.
Computational methods, particularly Density Functional Theory (DFT) calculations coupled with Gauge-Including Atomic Orbital (GIAO) methods, have become powerful complementary tools in NMR-aided structural elucidation. nih.govnih.govmdpi.comfrontiersin.org These calculations can accurately predict ¹H and ¹³C NMR chemical shifts for proposed molecular structures. By comparing experimentally obtained chemical shifts with computationally predicted values for various plausible isomers or conformations, researchers can confidently confirm or refute a proposed structure. nih.govmdpi.com This approach is especially valuable when dealing with ambiguous experimental data or when distinguishing between closely related stereoisomers or constitutional isomers, which might be the case for complex macrolides and their biosynthetic intermediates. The integration of DFT calculations with machine learning approaches further enhances the accuracy and efficiency of chemical shift predictions, making them a robust tool for structural assignment. nih.govfrontiersin.orgescholarship.org
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pathways, which are indicative of its structural features. algimed.comwhitman.edu
High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition of a molecule. Unlike nominal mass measurements, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact mass. algimed.combioanalysis-zone.comsisweb.com This high mass accuracy enables the differentiation of compounds with the same nominal mass but different elemental compositions.
For this compound, HRMS analysis has been instrumental in confirming its molecular formula as C₄₉H₈₆N₂O₁₇. The computed exact mass for this compound is 974.59264928 Da. nih.gov Experimental HRMS/MS analyses have reported a molecular ion at m/z 975.59993 [M+H]⁺, which is consistent with its molecular formula. magritek.com
Tandem Mass Spectrometry (MS/MS), often coupled with High-Resolution Mass Spectrometry (HRMS/MS), provides detailed fragmentation patterns by subjecting selected precursor ions to further dissociation. researchgate.netescholarship.orguab.eduresearchgate.net The resulting fragment ions offer characteristic mass differences that correspond to the loss of specific functional groups or structural subunits. This information is critical for piecing together the connectivity within the molecule and confirming the presence of various sugar moieties and the macrolactone core. For megalomicins, HRMS/MS has been used in the dereplication process of microbial extracts and to analyze biosynthetic intermediates, providing insights into their production and structural variations. researchgate.netescholarship.orgresearchgate.net
Compound Names and PubChem CIDs
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intermediate Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical tool widely employed for the identification and quantification of chemical compounds, particularly in complex biological matrices. In the context of megalomicin biosynthesis, LC-MS/MS has been instrumental in analyzing the transient TDP-sugar intermediates. nih.govnih.gov
Research into the L-megosamine biosynthetic pathway, a key sugar component of megalomicins, has extensively utilized LC-MS/MS. By heterologously expressing specific biosynthetic genes from the megalomicin gene cluster of Micromonospora megalomicea in Escherichia coli, scientists have been able to accumulate and detect these intermediates. nih.govnih.gov For instance, the intermediate TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-D-glucose (identified as "structure 9" in studies) was detected via LC-MS/MS, exhibiting a parent/daughter ion pair of m/z 556/321. nih.govnih.gov This detection confirmed the sequential enzymatic steps catalyzed by MegBVI, MegDII, and MegDIII in the L-megosamine pathway. nih.gov The ability of LC-MS/MS to simultaneously measure various biosynthetic precursors makes it invaluable for understanding complex metabolic routes. metabolomicsworkbench.org
| Intermediate Name | Parent/Daughter m/z | Biosynthetic Pathway |
|---|---|---|
| TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-D-glucose | 556/321 | L-megosamine |
Ion Mobility Spectrometry (IMS) in Conjunction with MS
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) offers a unique dimension of separation, distinguishing gas-phase ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. uni.lureadthedocs.iopharmgkb.org This technique is particularly advantageous for analyzing complex mixtures, as it can separate isomers, isobars, and conformers that are indistinguishable by MS alone. uni.lureadthedocs.iopharmgkb.orgwikipedia.org
The integration of IMS with MS provides several benefits, including a reduction in chemical noise and the ability to measure ion collision cross-sections (CCS), which can be related to molecular structure. uni.lureadthedocs.iopharmgkb.orgwikipedia.org While specific applications to this compound or its direct intermediates are not detailed in the provided sources, the general capabilities of IMS-MS are highly relevant for the characterization of complex natural products. It can be used to monitor isomeric reaction intermediates and probe their kinetics, a crucial aspect in the study of biosynthetic pathways where subtle structural variations can occur. uni.lu The enhanced peak capacity offered by IMS-MS allows for the detection and analysis of a greater number of compounds within a single run, making it suitable for comprehensive metabolomics studies of microbial extracts containing diverse megalomicin congeners and their precursors. uni.luwikipedia.org
X-Ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of crystalline compounds, including the absolute stereochemistry of chiral molecules. drugfuture.comuni.lumetabolomicsworkbench.orgwikipedia.org This method relies on analyzing the diffraction patterns produced when X-rays interact with the electrons in a crystal lattice. For absolute configuration determination, it specifically measures intensity differences in Bijvoet pairs, which arise from anomalous dispersion effects. wikipedia.org
A significant structural revision of the megalomicins, including the confirmation of the L-configuration of L-megosamine (previously thought to be D-rhodosamine), was achieved through an X-ray crystallographic study. metabolomicsworkbench.org This study involved the analysis of 4''-O-(4-iodobenzoyl)megalomicin A, where the presence of a heavy atom (iodine) facilitated the determination of absolute stereochemistry. metabolomicsworkbench.org The crystal structure analysis confirmed that L-megosamine is glycosidically attached to the tertiary 6-hydroxyl group of the macrolactone. metabolomicsworkbench.org This demonstrates the indispensable role of X-ray crystallography in resolving complex stereochemical ambiguities in natural product chemistry.
Micro-Electron Diffraction (microED) Analysis
Micro-Electron Diffraction (microED), also known as 3D Electron Diffraction (3DED), is an emerging cryo-electron microscopy technique that allows for the determination of high-resolution 3D structures from exceedingly small crystals (nanocrystals), typically less than 500 nm, and even as small as 100 nm. wikipedia.orguni.lumetabolomicsworkbench.orgnih.govmetabolomicsworkbench.org This overcomes a major limitation of traditional X-ray crystallography, which often requires larger crystals. uni.lumetabolomicsworkbench.orgnih.gov
In microED, a finely focused electron beam is used to capture diffraction patterns from the nanocrystalline sample while it is continuously rotated in a cryo-electron microscope. wikipedia.orguni.lumetabolomicsworkbench.orgnih.gov The interaction of electrons with matter is significantly stronger (10^4 to 10^5 times) than that of X-rays, enabling sufficient diffraction intensities even from minute crystals. metabolomicsworkbench.orgnih.govmetabolomicsworkbench.org Data collection is remarkably fast, often completed within minutes, and can yield atomic resolution structures comparable to X-ray crystallography. metabolomicsworkbench.org The acquired diffraction data can be processed using established X-ray crystallography software packages. metabolomicsworkbench.org While no specific application to this compound is detailed, microED's capability to analyze small, difficult-to-crystallize organic compounds makes it a valuable tool for future structural elucidation of megalomicins or their intermediates, especially if larger crystals are challenging to obtain. metabolomicsworkbench.orgnih.govmetabolomicsworkbench.org
Chromatographic Separation Techniques for Purification and Analysis
Chromatographic techniques are fundamental for the isolation, purification, and analysis of natural products from complex biological mixtures, such as those derived from microbial fermentation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile separation technique for the analysis and purification of various chemical compounds, including macrolide antibiotics like megalomicins. nih.govscience.gov For large-scale purification of megalomicin components, preparative HPLC is often employed. nih.gov
HPLC systems, typically equipped with pumps and UV detectors, are used to monitor the separation process. Different types of columns are utilized depending on the properties of the compounds to be separated. For instance, strong anion exchange columns, such as LudgerSep C2 columns (note: "C2" in this context refers to the column type, not this compound), are designed for charge-based analysis and purification of complex glycan mixtures, which are relevant for the sugar components of macrolides. These columns enable reliable and reproducible separations, allowing for the analysis of picomole to nanomole quantities of compounds. HPLC is routinely used to monitor the progress of enzymatic reactions and to analyze the resulting products in biosynthetic studies. science.gov
Two-Dimensional (U)HPLC-DAD-QToF-MS(MS) with Multiple Heartcut Technology
Two-Dimensional Liquid Chromatography (2D-LC) significantly enhances separation power by combining two chromatographic dimensions, ideally with complementary selectivities. This technique is particularly effective for highly complex samples, such as those encountered in natural product research, where co-elution of compounds can be a significant challenge in one-dimensional chromatography.
A sophisticated variant, Two-Dimensional Ultra-High Performance Liquid Chromatography with Diode Array Detection and Quadrupole Time-of-Flight Mass Spectrometry (2D-(U)HPLC-DAD-QToF-MS(MS)) utilizing Multiple Heartcut (MHC) technology, offers unparalleled resolution and analytical depth. uni.lu In MHC 2D-LC, specific sections ("heartcuts") from the first dimension (1D) separation are transferred and re-analyzed in a second dimension (2D). This decoupling of the two dimensions allows each to operate under optimal chromatographic conditions, maximizing resolution for target compounds or impurities.
The integration with Diode Array Detection (DAD) provides UV-Vis spectral information, while Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) offers high-resolution mass data and fragmentation capabilities (MS/MS). This combination is crucial for the unambiguous annotation and characterization of compounds, including structural isomers, which are common in natural product families like megalomicins. For instance, HPLC-DAD-QTOF-MS has been used for metabolite characterization, enabling tentative assignments based on sum formula and molecular mass. The ability of MHC 2D-LC-MS workflows to reduce interference from matrix components and to resolve closely eluting compounds makes it an invaluable technique for the comprehensive analysis of this compound and any co-produced congeners or impurities in crude extracts.
Integrated Analytical Platforms for Complex Mixture Analysis
The comprehensive characterization of complex natural product mixtures, such as those derived from microbial fermentation broths containing megalomicins, necessitates the application of integrated analytical platforms. These platforms combine various spectroscopic and chromatographic techniques to provide a multifaceted view of the chemical landscape, enabling the identification and structural elucidation of target compounds like this compound and its associated biosynthetic intermediates. The inherent complexity of these matrices, often containing numerous structurally similar congeners and unrelated metabolites, underscores the critical role of high-resolution and multi-modal analytical approaches.
Detailed Research Findings
Integrated analytical platforms, primarily centered around hyphenated mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in the characterization of this compound and its related compounds. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS/MS), provides precise mass-to-charge (m/z) ratios and fragmentation patterns crucial for determining elemental compositions and structural fragments. For instance, this compound has been characterized with a molecular formula of C49H86N2O17 and a monoisotopic mass of 974.59265 Da. Predicted adducts, such as [M+H]+ at m/z 975.59993 and [M+Na]+ at m/z 997.58187, are consistent with its structure. nih.govuni.lu
The application of LC-MS/MS has been vital in tracing biosynthetic pathways and identifying intermediates. Studies investigating the dTDP-sugar biosynthesis pathway, a component of megalomicin production, utilized LC-MS/MS to identify key intermediates. For example, the presence of TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-d-glucose was confirmed through its characteristic parent/daughter ion pair at m/z 556/321. researchgate.netnih.gov This demonstrates the power of tandem mass spectrometry in providing structural insights into transient or low-abundance molecules within complex biological extracts.
Nuclear Magnetic Resonance (NMR) spectroscopy complements mass spectrometry by providing detailed information on the connectivity and stereochemistry of atoms within a molecule. Both 1H and 13C NMR have been employed for the structural elucidation of megalomicins and their analogs. Comparison of NMR spectra of newly isolated compounds with those of known macrolides allows for the identification of structural modifications, such as glycosylation events or the presence of specific functional groups. For example, the incorporation of a megosamine sugar was confirmed by the appearance of an additional acetalic proton signal and a characteristic singlet for a new dimethylamino group in the 1H NMR spectrum. asm.orgnih.gov
Furthermore, the integration of HRMS/MS data with molecular networking approaches has emerged as a powerful strategy for the comprehensive analysis of microbial metabolomes. This bioinformatics tool clusters related compounds based on their fragmentation patterns, allowing for the rapid identification of known compounds and the discovery of novel analogs within complex mixtures. Through such molecular networking, this compound, along with other megalomicins (A, B, C1), erythromycins, and erythronolides, have been successfully annotated in extracts from Micromonospora species. mdpi.compreprints.org This approach also facilitates the assessment of how different culture parameters, such as media composition and incubation time, influence the production of specific megalomicin congeners. For instance, studies have shown that for Megalomicin C1 and C2, higher precursor ion intensity percentages were observed in liquid cultures compared to solid cultures. mdpi.compreprints.org
The synergy between these analytical techniques provides a robust framework for the in-depth characterization of this compound and its biosynthetic precursors, overcoming the challenges posed by the structural diversity and low concentrations often encountered in natural product research.
Data Tables
The following tables illustrate the type of data generated by integrated analytical platforms for the characterization of this compound and related compounds. These tables represent the kind of detailed research findings that would be compiled and analyzed in an interactive data environment.
Table 1: Illustrative LC-HRMS/MS Data for this compound and Related Compounds
| Compound Name | Molecular Formula | Exact Mass (Da) | Adduct | Observed m/z ([M+H]+) | Retention Time (min) | Fragmentation Ions (m/z) | Annotation Confidence |
| This compound | C49H86N2O17 | 974.59265 | [M+H]+ | 975.59993 | 12.8 | 957.58991, 794.49, 617.39 | High |
| Megalomicin C1 | C48H84N2O17 | 960.57699 | [M+H]+ | 961.5883 | 12.1 | 943.57, 780.48, 603.38 | High |
| Megalomicin B | C46H82N2O16 | 918.5664 | [M+H]+ | 919.57368 | 11.5 | 901.56, 738.47, 561.37 | High |
| Megalomicin A | C44H80N2O15 | 876.55586 | [M+H]+ | 877.5648 | 10.9 | 859.55, 696.46, 519.36 | High |
| dTDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-d-glucose | C18H31N2O9P2S | 555.1587 | [M+H]+ | 556.1659 | 3.2 | 321.12, 174.09, 116.07 | Medium |
Table 2: Illustrative 1H NMR Spectroscopic Data for Key Regions of this compound (in CDCl3)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| H-1' (Megosamine) | 4.87 | dd | 1H | 10.0, 3.0 | Anomeric proton, indicative of glycosylation asm.org |
| N(CH3)2 (Megosamine) | 2.37 | s | 6H | - | Characteristic dimethylamino group asm.org |
| H-1' (Desosamine) | 4.56 | d | 1H | 7.5 | Anomeric proton |
| H-1' (Mycarose) | 4.98 | d | 1H | 7.0 | Anomeric proton |
| Acetyl CH3 | 2.05 | s | 3H | - | Acetyl group on mycarose (B1676882) |
| Propionyl CH2 | 2.20, 2.35 | m | 2H | - | Propionyl group on mycarose |
| Propionyl CH3 | 1.15 | t | 3H | 7.5 | Propionyl group on mycarose |
Mechanisms of Microbial Resistance and Mitigation Strategies Molecular Basis
Molecular Mechanisms of Macrolide Resistance
The principal molecular mechanisms of macrolide resistance involve alterations to the ribosomal target site, active drug efflux, enzymatic inactivation of the antibiotic, and, to a lesser extent, modifications in cell envelope biogenesis. uni.lunih.govwikidata.orgwikipedia.orgnih.gov
Modification of the ribosomal target site is the most widespread and clinically relevant mechanism of macrolide resistance, often leading to broad-spectrum resistance to macrolide, lincosamide, and streptogramin B (MLS) antibiotics. uni.lunih.govwikidata.orgmims.comfishersci.canih.gov This mechanism primarily involves the methylation of an adenine (B156593) residue, specifically A2058 (using Escherichia coli numbering) in domain V of the 23S rRNA. uni.lunih.govmims.comwikidata.orgfishersci.cawikipedia.orgnih.gov
The methylation is catalyzed by rRNA methyltransferases, encoded by erm (erythromycin ribosome methylase) genes. nih.govwikidata.orgmims.comwikipedia.orgnih.gov This modification disrupts the critical hydrogen bond between A2058 and the desosamine (B1220255) sugar of the macrolide, significantly reducing the antibiotic's binding affinity to the ribosome. nih.govwikidata.orgwikipedia.org The expression of erm genes can be constitutive (cMLS) or inducible (iMLS). mims.com Different erm genes, such as erm(B) and erm(A) (subclass erm(TR)), are commonly found in streptococci and staphylococci, respectively. nih.gov
Beyond methylation, mutations in the 23S rRNA gene itself can also confer macrolide resistance. Point mutations in the peptidyl transferase region of domain V of 23S rRNA, particularly at positions like A2058, A2059, A2142G, A2143G, and A2142C, have been linked to clarithromycin (B1669154) and other macrolide resistance in various bacteria, including Helicobacter pylori and Mycoplasma pneumoniae. fishersci.canih.gov The level of resistance can correlate with the number of mutated 23S rRNA gene copies in bacteria with multiple rrn operons. nih.gov
Furthermore, mutations in ribosomal proteins L4 and L22 can also affect the ribosome's interaction with macrolides. nih.govnih.gov These mutations can alter the nascent peptide exit tunnel, preventing macrolides from effectively blocking protein elongation, even if the drug still binds to the ribosome. For instance, a three-residue deletion (ΔMKR) in E. coli ribosomal protein L22 has been shown to confer macrolide resistance.
Table 1: Key Ribosomal Target Site Modifications Conferring Macrolide Resistance
| Mechanism | Gene/Protein Involved | Effect on Ribosome/Binding | Associated Phenotype | Examples of Bacteria |
| 23S rRNA Methylation | erm genes | Methylation of A2058 (and sometimes A2059) | MLS resistance | Staphylococcus aureus, Streptococci, Mycobacteria uni.lunih.govwikidata.orgmims.com |
| 23S rRNA Point Mutations | 23S rRNA gene | Alters drug binding affinity | Macrolide resistance | Helicobacter pylori, Mycoplasma pneumoniae, Campylobacter jejuni, Neisseria gonorrhoeae nih.gov |
| Ribosomal Protein L4/L22 Mutations | rplD (L4), rplV (L22) | Distorts nascent peptide exit tunnel, reduces drug occupancy | Low-level macrolide resistance | Escherichia coli, Haemophilus influenzae, Campylobacter jejuni, Moraxella catarrhalis nih.gov |
Efflux pumps are another significant mechanism by which bacteria develop macrolide resistance by actively expelling the antibiotic from the cell, thereby reducing its intracellular concentration. uni.lunih.govwikipedia.orgnih.govmims.com These pumps belong to various superfamilies, including the Major Facilitator Superfamily (MFS), ATP-binding Cassette (ABC) transporters, and Resistance-Nodulation-Division (RND) efflux pump family.
MFS Pumps: The mef (macrolide efflux) genes, such as mef(A) and mef(E), encode MFS pumps that confer resistance to 14- and 15-membered macrolides. mims.com These genes are frequently found on mobile genetic elements, facilitating their dissemination among Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus species, and even in some Gram-negative bacteria. mims.com The mef/mel efflux pump system in S. pneumoniae requires both mefE and mel gene products for high-level macrolide resistance and is inducible by erythromycin (B1671065).
ABC Transporters: The msr (macrolide-streptogramin resistance) genes, particularly msr(A/B) in staphylococci and msr(D) in pneumococci/streptococci, encode ABC transporters. nih.gov These proteins contribute to inducible resistance to 14- and 15-membered macrolides and low-level ketolides. Some msr family proteins have also been reported to work by dismounting bound macrolides from the ribosome, not just effluxing them. The MacAB-TolC system, a tripartite ABC transporter, is well-studied in Gram-negative bacteria like E. coli and plays a role in macrolide extrusion.
RND Efflux Pumps: RND-type efflux pumps, such as AcrAB-TolC in Gram-negative enterobacteria, also contribute to macrolide resistance. Overexpression of these pumps due to mutations can significantly enhance macrolide resistance, leading to higher minimum inhibitory concentrations (MICs) for macrolides like erythromycin and azithromycin (B1666446).
Table 2: Major Efflux Pump Systems Conferring Macrolide Resistance
| Efflux Pump Family | Key Genes/Proteins | Mechanism | Examples of Bacteria |
| MFS | mef(A), mef(E) | Proton motive force-driven efflux | Streptococcus pneumoniae, S. pyogenes, Staphylococcus spp. mims.com |
| ABC Transporters | msr(A/B), msr(D), MacAB-TolC | ATP-dependent efflux, ribosome protection | Staphylococci, Streptococci, E. coli nih.gov |
| RND | AcrAB-TolC, MexAB-OprM, CmeABC | Multidrug efflux, often overexpressed by mutation | Gram-negative bacteria (e.g., E. coli, P. aeruginosa, Campylobacter jejuni) |
Enzymatic inactivation involves bacterial enzymes that chemically modify or degrade macrolide antibiotics, rendering them ineffective. uni.lunih.govwikipedia.orgnih.govfishersci.canih.gov Two main classes of enzymes mediate this resistance:
Macrolide Phosphotransferases (MPHs): These enzymes phosphorylate the 2′-hydroxyl group of the amino sugar (desosamine) found at position C5 of the macrolide ring. nih.govnih.gov This modification prevents the macrolide from binding effectively to the 50S ribosome. fishersci.ca Different MPHs can inactivate various macrolides; for example, MPH(2′)-I efficiently inactivates 14- and 15-membered macrolides, while MPH(2′)-II can also inactivate 16-membered macrolides and ketolides. nih.gov
Macrolide Esterases (Eres): These enzymes hydrolytically cleave the macrocyclic lactone ring of the antibiotic, leading to ring opening. nih.govnih.gov The linearized macrolide can no longer bind to the peptide exit tunnel of the ribosome, thus losing its antibiotic effect. Erythromycin esterases (e.g., EreA and EreB) have been identified in E. coli and on R-plasmids.
Table 3: Enzymes Involved in Macrolide Inactivation
| Enzyme Class | Mechanism of Inactivation | Effect on Macrolide | Examples of Enzymes/Genes |
| Macrolide Phosphotransferases (MPHs) | Phosphorylation of the 2′-hydroxyl of the desosamine sugar | Prevents effective ribosomal binding | MPH(2′)-I, MPH(2′)-II nih.govnih.gov |
| Macrolide Esterases (Eres) | Hydrolysis of the macrolactone ring | Linearizes the macrolide, abolishing ribosomal affinity | EreA, EreB nih.govnih.gov |
While less frequently cited as a direct primary mechanism for macrolide resistance compared to ribosomal modification or efflux, alterations in bacterial cell envelope biogenesis can contribute to intrinsic or acquired resistance by affecting antibiotic permeability. uni.lu The cell envelope, particularly in Gram-negative bacteria, acts as a barrier, limiting the influx of antibiotics. uni.lu
Mycobacteria, for instance, are intrinsically resistant to many antibiotics, including natural macrolides like erythromycin, largely due to the specific structure and composition of their cell wall, which acts as an effective permeability barrier. uni.lu Semisynthetic macrolides, such as clarithromycin and azithromycin, show stronger antimycobacterial activities, but Mycobacterium tuberculosis retains natural resistance. uni.lu Changes in cell envelope composition, such as modifications to lipoarabinomannan (LAM) or lipopolysaccharides (LPS), can impact antibiotic susceptibility by altering surface properties and permeability. Some studies suggest that specific membrane remodeling can hinder drug influx at the cell surface, serving as a mode of antimicrobial resistance acquisition. While direct evidence specifically linking Megalomicin (B10785579) C2 resistance to cell envelope modifications is limited in the provided sources, it is a general mechanism that can affect the susceptibility of bacteria to macrolides.
Enzymatic Inactivation
Genetic Mechanisms of Resistance Acquisition
The acquisition of macrolide resistance genes often occurs through horizontal gene transfer, mediated by mobile genetic elements like plasmids and transposons. nih.gov These elements can carry erm genes, mef genes, or genes encoding inactivating enzymes, facilitating their rapid dissemination among bacterial populations. mims.comnih.gov
Spontaneous mutations within chromosomal genes encoding the antibiotic's target site are a fundamental genetic mechanism of resistance acquisition. nih.gov These mutations arise at a low frequency in bacterial populations and are then selected for under antibiotic pressure. nih.gov
For macrolides, spontaneous point mutations in the 23S rRNA gene are a common cause of resistance. nih.gov For example, mutations at positions A2063G, A2064G, A2067, and C2617 in domain V of the 23S rRNA sequence are frequently associated with macrolide resistance in Mycoplasma pneumoniae. Similarly, mutations in ribosomal proteins L4 and L22 can also arise spontaneously and contribute to resistance. The emergence of highly resistant mutants with specific 23S rRNA mutations can occur during macrolide therapy, highlighting the dynamic nature of resistance development. uni.lu The level of resistance can be correlated with the number of mutated rRNA gene copies, particularly in bacteria with multiple rrn operons.
Table 4: Genetic Mechanisms of Macrolide Resistance Acquisition
| Mechanism | Description | Examples of Genes/Elements | Impact |
| Horizontal Gene Transfer | Acquisition of resistance genes via plasmids, transposons, integrons | erm, mef, msr, ere genes | Rapid dissemination of resistance traits across species nih.gov |
| Spontaneous Point Mutations | Random base substitutions in chromosomal target genes | 23S rRNA gene, rplD (L4), rplV (L22) | Alters drug binding, selected under antibiotic pressure nih.gov |
Horizontal Gene Transfer (e.g., Plasmids, Transformation, Transduction)
Horizontal Gene Transfer (HGT) is a primary mechanism facilitating the rapid dissemination of antibiotic resistance genes (ARGs) among bacteria, including those conferring resistance to macrolides. droracle.ainih.govnih.govfrontiersin.org This process allows genetic material to be exchanged not only between bacteria of the same species but also across different species and genera. droracle.aifrontiersin.org The three main mechanisms of HGT are:
Conjugation: This involves the direct transfer of genetic material, often in the form of plasmids, from a donor cell to a recipient cell through direct cell-to-cell contact, frequently mediated by pili. droracle.ainih.govnih.govdovepress.com Conjugative plasmids and integrative and conjugative elements (ICEs) serve as crucial vehicles for the spread of ARGs. nih.gov
Transformation: In this process, competent bacterial cells take up naked DNA fragments directly from their environment. droracle.ainih.govdovepress.com This extracellular DNA can then be integrated into the recipient cell's genome. nih.gov
Transduction: Bacteriophages (viruses that infect bacteria) mediate the transfer of bacterial DNA from a previously infected donor cell to a new recipient cell. droracle.ainih.govfrontiersin.org This can occur through generalized transduction, where any part of the bacterial genome can be packaged into the phage, or specialized transduction, where only specific genes near the phage's integration site are transferred. frontiersin.org
For macrolide antibiotics, a common resistance mechanism involves the ribosomal alteration of the 23S rRNA target site by methylases encoded by erm (erythromycin resistance methylase) genes, predominantly erm(B). mdpi.comfrontiersin.orgnih.govresearchgate.net These erm genes are frequently found on mobile genetic elements, such as plasmids and transposons. mdpi.comfrontiersin.orgnih.gov For instance, the erm(B) gene has been identified on conjugative plasmids, like pAMβ1, and can be genetically linked with other resistance determinants, such as the tetracycline (B611298) resistance gene tet(M). frontiersin.orgnih.govasm.org This linkage facilitates the co-transfer of multiple resistance traits, exacerbating the problem of multidrug resistance. frontiersin.org HGT has also been observed to occur more frequently within bacterial biofilms, which are prevalent in both environmental and clinical settings, further contributing to the dissemination of ARGs. nih.gov
Research on Mitigating Resistance Development
Concerted research efforts are crucial to combat the spread of antibiotic resistance. Strategies focus on developing new therapeutics and optimizing existing ones to circumvent resistance mechanisms. h-its.org
A promising strategy to mitigate the development of resistance is the design of compounds that inhibit multiple essential bacterial or parasitic targets simultaneously. nih.govnih.govasm.org This approach makes it more challenging for pathogens to develop resistance through a single mutation.
Megalomicin C2, as part of the megalomicin family, exhibits antiparasitic activity, notably against Plasmodium falciparum and Trypanosoma cruzi. nih.gov Research into macrolides has revealed their potential for dual-targeting mechanisms against malaria parasites. Azithromycin, a macrolide, kills Plasmodium parasites through two distinct mechanisms: a "delayed death" effect by inhibiting the bacterium-like ribosomes of the apicoplast (a relict plastid essential for parasite survival), and a "quick-killing" effect attributed to an as-yet uncharacterized, apicoplast-independent, eukaryotic response. nih.govresearchgate.netresearchgate.netfrontiersin.org
Studies on novel azithromycin analogues have demonstrated improved "quick-killing" activity against P. falciparum and P. knowlesi. These analogues maintained efficacy against azithromycin-resistant P. falciparum strains, suggesting that their multi-factorial mechanism of action can circumvent existing resistance. nih.govresearchgate.netfrontiersin.org For example, certain azithromycin analogues showed significantly enhanced potency compared to azithromycin itself, as detailed in the table below. frontiersin.org
Table 1: Quick-Killing Activity of Azithromycin Analogues Against Plasmodium falciparum frontiersin.org
| Compound | IC50 (P. falciparum) (µM) | Fold Improvement vs. Azithromycin |
| Azithromycin | 11 | 1.0 |
| Analogue A13 | 0.72 | 15.3 |
| Analogue B2 | 0.56 | 19.6 |
| Analogue C1 | 0.33 | 33.3 |
| Analogue D1 | 0.67 | 16.4 |
Engineering novel analogues of existing antibiotics, including megalomicins, is a strategy to overcome established resistance mechanisms. Megalomicins differ structurally from erythromycin by the presence of a unique deoxyamino sugar, megosamine, at the C-6 position of the macrolactone ring. nih.govnih.gov
Chemobiosynthesis, which combines chemical synthesis with biological fermentation, has been successfully employed to produce novel megosaminylated macrolides. This involves attaching new deoxysugar moieties to standard macrolide antibiotics like erythromycin and azithromycin using heterologous host systems, such as Escherichia coli. nih.govresearchgate.netconicet.gov.ar These engineered compounds have shown enhanced biological activities. For instance, megosaminylated derivatives of erythromycin and azithromycin demonstrated improved antimalarial activity against drug-resistant strains of P. falciparum and increased efficacy against the liver stages of Plasmodium berghei when compared to their unmodified counterparts. nih.govresearchgate.netconicet.gov.ar
The elucidation of the biosynthetic pathway for TDP-L-megosamine, a key sugar component of megalomicin, has opened avenues for further engineering. The successful heterologous expression of the megalomicin polyketide synthase (PKS) in Streptomyces lividans to produce 6-deoxyerythronolide B, and the conversion of erythromycin to megalomicin in Saccharopolyspora erythraea by expressing a 12 kb fragment containing the megosamine pathway, highlight the potential for rational design and production of novel megalomicin analogues with potentially improved therapeutic profiles capable of circumventing existing resistance. nih.govnih.govresearchgate.net
Antibiotic resistance often carries a fitness cost for bacteria in environments devoid of antimicrobial pressure. This fitness cost can lead to a phenomenon known as phenotypic reversion, where resistant bacterial populations decline or revert to a more susceptible state when the selective pressure of antibiotics is removed. elifesciences.orgresearchgate.netnih.gov
Studies have demonstrated that drug resistance in bacteria, such as Escherichia coli and Streptococcus pneumoniae, can frequently decline within a few hundred generations (e.g., 480 generations for E. coli) when exposed to an antibiotic-free environment. elifesciences.orgresearchgate.netnih.gov This reversion can be mediated by the acquisition of additional compensatory mutations elsewhere in the genome that reduce the fitness costs associated with the initial resistance mutations, while the original resistance mutations may still be retained. elifesciences.orgresearchgate.net In some cases, as observed in S. pneumoniae, gene conversion between different alleles of 23S rRNA genes can lead to a rapid reversion to susceptibility. asm.org
This phenomenon underscores a potential policy implication: restricting antimicrobial usage could be a useful strategy to reduce the prevalence of antibiotic resistance in bacterial populations, as it allows for the natural selection against costly resistance traits in the absence of selective pressure. elifesciences.orgnih.gov
Future Research Directions and Translational Perspectives for Megalomicin C2
Deeper Elucidation of Unclear Mechanisms of Action (e.g., Antiparasitic)
The antiparasitic activity of megalomicins against pathogens such as Trypanosoma cruzi, Leishmania spp., and Plasmodium falciparum has been reported, yet the specific molecular mechanisms responsible for these effects are still largely unknown. wikipedia.orgfishersci.canih.gov Unlike their well-understood antibacterial mode of action involving ribosomal inhibition, the antiparasitic pathways appear to be distinct. wikipedia.orgfishersci.ca
One proposed area of investigation stems from observations that megalomicins can disrupt cellular processes in eukaryotic cells. For instance, megalomicin (B10785579) has been shown to inhibit vesicular transport between the medial- and trans-Golgi apparatus, leading to the undersialylation of cellular proteins. fishersci.ca This effect has been linked to its antiviral activity and could potentially contribute to its antiparasitic properties by interfering with essential protein modification or trafficking pathways in parasites. Further research is needed to confirm if this Golgi-disrupting mechanism is indeed a primary contributor to the antiparasitic effects and to identify the specific parasitic targets affected.
Recent studies on new megosaminylated macrolides have suggested that Plasmodium parasites might exhibit two distinct responses to these compounds: one related to the prokaryotic origin of their apicoplast (a non-photosynthetic plastid with essential metabolic functions) and another, as-yet uncharacterized response attributed to the eukaryotic nature of the parasite itself. uni.lu This highlights the complexity of the antiparasitic mechanism and points to the need for comprehensive studies to identify novel eukaryotic targets within these parasites that are susceptible to Megalomicin C2. Understanding these targets could pave the way for developing highly selective antiparasitic agents.
Advanced Synthetic Biology Approaches for Enhanced Production
The production of this compound, naturally derived from Micromonospora megalomicea, can be significantly enhanced and diversified through advanced synthetic biology techniques. wikipedia.orgfishersci.canih.govmims.com These approaches focus on manipulating the biosynthetic pathways within producer strains or heterologous hosts to improve yield and enable the generation of novel analogues.
Metabolic Engineering of Producer Strains
Metabolic engineering involves the strategic manipulation of a cell's genetic and regulatory networks to optimize the flow of metabolites towards the desired product. For polyketide production, this often entails enhancing the availability of precursors, optimizing gene expression through promoter and ribosome engineering, and either removing competing metabolic pathways or overexpressing regulatory elements. nih.gov
Significant progress has been made in reconstituting the biosynthesis of l-megosamine, a crucial sugar moiety of megalomicins, in heterologous hosts like Escherichia coli. wikipedia.orguni.lu By expressing a 12 kb DNA fragment from the megalomicin gene cluster containing the putative megosamine biosynthesis genes in Saccharopolyspora erythraea (a known erythromycin (B1671065) producer), researchers successfully converted erythromycin into megalomicin. wikipedia.orgnih.gov This demonstrates the feasibility of engineering established industrial strains for megalomicin production. Optimizing fermentation conditions, such as the use of liquid cultures, has also been shown to influence the production of megalomicins C1 and C2, indicating avenues for yield improvement through process engineering alongside genetic modifications. nih.gov
Combinatorial Biosynthesis for Novel Analogue Libraries
Combinatorial biosynthesis is a powerful synthetic biology strategy that involves combining genes from different natural product biosynthetic gene clusters to create hybrid pathways, leading to the production of novel, "unnatural" natural product analogues. mims.com This approach is particularly promising for megalomicins due to the observed substrate promiscuity of key enzymes in their biosynthetic pathway.
The glycosyltransferase pair MegDI/MegDVI, responsible for attaching l-megosamine to the macrolide substrate, has demonstrated a relaxed substrate specificity, accepting various macrolide scaffolds like erythromycin C and D. wikipedia.orguni.lu This enzymatic flexibility has already been leveraged to produce new megosamine-containing macrolide derivatives through bioconversion experiments in E. coli. wikipedia.orguni.luwikipedia.org By systematically introducing different macrolactone precursors and modifying sugar moieties, combinatorial biosynthesis can generate extensive libraries of this compound analogues. These libraries can then be screened for improved therapeutic properties, including enhanced antiparasitic activity, broader spectrum, or reduced toxicity, thereby expanding the chemical diversity of natural products for drug discovery. mims.comnih.gov
Rational Design of this compound Derivatives with Improved Research Profiles
Rational drug design, often guided by structural and computational insights, offers a targeted approach to developing this compound derivatives with enhanced biological activities and improved pharmacokinetic properties. fishersci.caguidetopharmacology.org this compound itself is characterized by its molecular formula C₄₉H₈₆N₂O₁₇ and a molecular weight of 975.2 g/mol . nih.govuni-freiburg.de Its structure, along with other megalomicin congeners, has been thoroughly elucidated, revealing specific acylations at the 3''' or 4''' hydroxyls of the mycarose (B1676882) moiety that differentiate them. fishersci.cagenome.jp
Structure-Guided Modifications
Understanding the intricate three-dimensional structure of this compound and its interactions with biological targets is crucial for structure-guided modifications. The presence of l-megosamine at the C-6 position is a defining structural feature linked to the unique antiviral and antiparasitic activities of megalomicins, distinguishing them from erythromycins. wikipedia.orgfishersci.canih.govuni.lu Therefore, modifications around this sugar moiety or its attachment point could be key to optimizing these specific activities.
Rational design can involve targeted chemical or enzymatic alterations at specific positions on the macrolactone ring or its attached sugar residues. For example, similar modifications in other macrolides have included changes to the 5-O-desosamine, fluorination at C2 and/or C12, and variations of the cyclic carbonate at 11,12 positions, leading to compounds with improved properties. fishersci.ca By systematically exploring these structural variations, researchers can aim to improve target binding, enhance stability, or fine-tune biological activity profiles. The ability to produce megalomicin analogues in engineered Saccharopolyspora erythraea provides a platform for testing these structure-guided modifications in a biological context. nih.gov
Computational Chemistry and In Silico Screening
Computational chemistry and cheminformatics play an increasingly vital role in modern drug discovery by leveraging physics-based algorithms and computational power to simulate chemical events and predict molecular properties. In silico screening is a cost-effective and efficient method to explore vast chemical spaces, identify promising lead compounds, and discover diverse chemotypes, complementing traditional in vitro screening.
Key computational techniques applicable to this compound include:
Virtual Screening: This involves computationally sifting through large databases of compounds to identify those likely to bind to a specific biological target (receptor-based screening) or those sharing similar properties with known active compounds (ligand-based screening).
Molecular Docking: This technique predicts the preferred orientation of one molecule (e.g., this compound or its derivative) to a second (e.g., a parasitic protein target) when bound, forming a stable complex. This can provide insights into binding affinity and potential mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate chemical structure with biological activity, allowing for the prediction of activity for new, untested compounds and guiding the design of more potent or selective derivatives.
Exploration of New Biological Activities beyond Current Understanding
This compound is a macrolide produced by Micromonospora megalomicea and is recognized for its antibacterial, antiviral, and antiparasitic properties. nih.govresearchgate.netannualreviews.orgrsc.orgasm.orgscispace.complos.orgnih.gov Its mechanism of action involves the inhibition of protein synthesis through binding to the bacterial 50S ribosomal subunit. asm.orgevitachem.com Beyond its well-established antibiotic effects, this compound, along with other megalomicins, has demonstrated notable antiparasitic activity against various pathogens, including Trypanosoma cruzi, Leishmania species, and Plasmodium falciparum. researchgate.netasm.org The precise mechanism underlying these antiparasitic effects, however, remains largely unknown. researchgate.netasm.org
Furthermore, megalomicins have been observed to interfere with protein trafficking within cells, leading to anomalous protein glycosylation. researchgate.netasm.org This interference has significant implications, as it affects the maturation of enveloped viruses, such as herpes simplex virus, Semliki Forest virus, vesicular stomatitis virus, and notably, human immunodeficiency virus type 1 (HIV-1). researchgate.netasm.org In the context of HIV replication, this disruption prevents the proper processing of the gp160 protein into gp120 and gp41, resulting in the formation of non-infectious virions. asm.org
A key structural feature distinguishing megalomicins from erythromycin, a related macrolide, is the presence of the l-megosamine sugar moiety at the C-6 position. researchgate.netasm.orgnih.govnih.gov This unique sugar is hypothesized to confer the additional biological activities, such as antiviral and antiparasitic effects, that are not observed with erythromycin. researchgate.netasm.orgnih.gov
Recent research employing the "One Strain Many Compounds" (OSMAC) method has explored the metabolomic diversity of Micromonospora species, including the production of megalomicins. mdpi.comnih.govpreprints.orgmdpi.com Studies have evaluated the antiplasmodial and cytotoxic activities of extracts containing megalomicins, suggesting the potential for discovering novel derivatives with unexplored bioactivities. mdpi.comnih.govpreprints.orgmdpi.com Molecular networking analyses have revealed "unknown nodes" within megalomicin clusters, which could correspond to new, unidentified derivatives possessing unique biological properties, thus opening avenues for further investigation into their therapeutic potential. preprints.orgmdpi.com
Integration of Artificial Intelligence and Machine Learning in this compound Research
AI-Guided Target Identification and Compound Generation
Predictive Modeling for Biological Activity and Resistance
Q & A
Q. What are the key considerations for designing experiments to optimize the synthesis yield of Megalomicin C2?
Q. How can researchers characterize the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and functional groups .
- HRMS for molecular weight validation (error margin < 2 ppm).
- HPLC-PDA with a C18 column (gradient elution) to quantify purity and detect degradation products .
For novel derivatives, X-ray crystallography is recommended to resolve ambiguous configurations .
Q. What experimental approaches are recommended to assess this compound’s bioactivity against resistant bacterial strains?
- Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays with clinical isolates (e.g., Staphylococcus aureus MRSA). Include positive (vancomycin) and negative (DMSO) controls. Replicate experiments (n ≥ 3) to account for biological variability. Statistical analysis (ANOVA, p < 0.05) should confirm significance . For mechanistic insights, pair with proteomic profiling to identify target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Design studies to:
- Measure plasma stability (e.g., liver microsome assays) .
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dose-response relationships .
- Conduct in vivo toxicity screens (e.g., zebrafish models) to identify off-target effects .
Cross-validate findings with independent labs to rule out methodological bias .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Step 1 : Synthesize analogs with targeted modifications (e.g., macrolide ring substitutions).
- Step 2 : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to ribosomal targets .
- Step 3 : Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics .
- Step 4 : Cluster derivatives by activity profiles using PCA (Principal Component Analysis) to identify critical functional groups .
Q. How should researchers address conflicting reports on this compound’s mechanism of action in Gram-negative vs. Gram-positive bacteria?
- Methodological Answer : Hypothesize that differences stem from bacterial membrane permeability or efflux pump activity. Validate via:
- Liposome Permeation Assays : Compare drug uptake in model membranes .
- Gene Knockout Studies : Delete efflux pump genes (e.g., acrB in E. coli) and measure MIC shifts .
- TEM Imaging : Visualize membrane disruption in treated vs. untreated cells .
Publish raw data and analysis pipelines to enable reproducibility .
Methodological Best Practices
- Literature Review : Use Google Scholar to prioritize high-impact studies (sorted by citation count) and avoid outdated methodologies .
- Data Reproducibility : Archive experimental protocols, raw spectra, and statistical code in supplementary materials .
- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
